molecular formula C15H13BrClFN2O3S B3636998 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3636998
M. Wt: 435.7 g/mol
InChI Key: OPNVSGUYOFJZQG-UHFFFAOYSA-N
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Description

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms.

    Sulfonylation: Addition of sulfonyl groups.

    Acylation: Formation of the acetamide structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation.

    Thiols: Products of reduction.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen and sulfonyl groups can influence its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromoanilino)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-(N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-(2-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, fluorine, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClFN2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)16)9-15(21)19-10-6-7-13(18)12(17)8-10/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVSGUYOFJZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide
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2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide

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